molecular formula C8H10BrNO B13073005 3-(3-Bromopyridin-2-yl)propan-1-ol

3-(3-Bromopyridin-2-yl)propan-1-ol

Cat. No.: B13073005
M. Wt: 216.07 g/mol
InChI Key: FBBOSGUCNGURSV-UHFFFAOYSA-N
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Description

3-(3-Bromopyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H10BrNO It is a brominated derivative of pyridine, featuring a bromine atom at the 3-position of the pyridine ring and a propanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-2-yl)propan-1-ol typically involves the bromination of 3-pyridinol followed by a series of reactions to introduce the propanol group. One common method includes the following steps:

    Bromination: 3-pyridinol is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 3-position.

    Alkylation: The brominated intermediate is then subjected to alkylation using a suitable alkylating agent to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopyridin-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of de-brominated pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromopyridin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromopyridin-2-yl)propan-1-ol depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and the hydroxyl group play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)propan-1-ol: Lacks the bromine atom, resulting in different reactivity and applications.

    2-(3-Bromopyridin-2-yl)propan-2-ol: Similar structure but with different positioning of functional groups, leading to distinct chemical properties.

Properties

IUPAC Name

3-(3-bromopyridin-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-5-10-8(7)4-2-6-11/h1,3,5,11H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBOSGUCNGURSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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